molecular formula C36H53NO13 B607496 Fmoc-N-amido-PEG9-acid CAS No. 1191064-81-9

Fmoc-N-amido-PEG9-acid

Cat. No. B607496
M. Wt: 707.81
InChI Key: NEESTRVILHNOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-PEG9-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Fmoc-N-amido-PEG9-acid is C36H53NO13 . It has a molecular weight of 707.8 g/mol . The functional groups include an Fmoc-protected amine and a carboxylic acid .


Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Fmoc-N-amido-PEG9-acid is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer . It has a molecular weight of 707.8 g/mol and a molecular formula of C36H53NO13 . It is stored at -20°C .

Scientific Research Applications

  • Peptide Synthesis and Modification :

    • Fmoc-N-amido-PEG9-acid is used in solid-phase synthesis of peptide N-alkylamides. For instance, Songster, Vagner, and Bárány (2004) utilized this compound in the synthesis of LHRH analogues, demonstrating its effectiveness in peptide chain assemblies and product purification (Songster, Vagner, & Bárány, 2004).
    • It also plays a role in the synthesis of peptide amides, as described by Stüber, Knolle, and Breipohl (2009). They explored new anchor groups for Fmoc-solid-phase peptide synthesis, emphasizing the importance of the synthesis method and choice of resin (Stüber, Knolle, & Breipohl, 2009).
  • Fabrication of Functional Materials :

    • Tao, Levin, Adler-Abramovich, and Gazit (2016) highlighted the self-assembly features of Fmoc-modified amino acids, including Fmoc-N-amido-PEG9-acid. These compounds have potential applications in cell cultivation, drug delivery, and therapeutic properties due to their hydrophobicity and aromaticity (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
  • Drug Delivery Systems :

    • Fmoc-N-amido-PEG9-acid is used in developing nanocarriers for drug delivery. For example, Zhang, Huang, Kwon, and Li (2015) conducted a study on PEGylated Fmoc-amino acid conjugates, showing their effectiveness in delivering drugs like paclitaxel, improving antitumor activity (Zhang, Huang, Kwon, & Li, 2015).
  • Development of Hydrogels :

    • The Fmoc group, when attached to amino acids, aids in forming hydrogels, as discussed by Ryan, Doran, Anderson, and Nilsson (2011). They studied the impact of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives, demonstrating its importance in developing low molecular weight hydrogelators (Ryan, Doran, Anderson, & Nilsson, 2011).

Future Directions

Fmoc-N-amido-PEG9-acid, like other PEG linkers, has potential applications in drug delivery and bioconjugation . Its ability to increase solubility in aqueous media and its reactivity with primary amine groups make it a promising candidate for future research and development .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEESTRVILHNOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-amido-PEG9-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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